2-iodo-1-methyl-1H-imidazole
Overview
Description
“2-iodo-1-methyl-1H-imidazole” is a chemical compound with the molecular formula C4H5IN2 . It is a member of the imidazole family, a class of organic compounds known for their five-membered heterocyclic ring structure containing three carbon atoms, two nitrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “2-iodo-1-methyl-1H-imidazole” consists of a five-membered ring with two non-adjacent nitrogen atoms, one of which is substituted with a methyl group and the other with an iodine atom . The average molecular weight is 208.000 Da .
Physical And Chemical Properties Analysis
“2-iodo-1-methyl-1H-imidazole” is a solid compound with a density of 2.1±0.1 g/cm3 . It has a boiling point of 263.4±23.0 °C at 760 mmHg . The compound is highly soluble in water and other polar solvents .
Scientific Research Applications
1. Use in High-Temperature Proton-Conducting Polymer Electrolytes
Imidazole and 1-methyl imidazole have been utilized as additives in polybenzimidazole equilibrated with phosphoric acid, forming high-temperature proton-conducting polymer electrolytes. This has applications in fuel cells, where the conductivity of these membranes is critical (Schechter & Savinell, 2002).
2. In the Synthesis of Trisubstituted Imidazoles
A divergent and regioselective synthesis approach for 1,2,4- and 1,2,5-trisubstituted imidazoles has been developed, which is significant in the field of organic chemistry. This methodology involves the regiocontrolled N-alkylation of specific imidazole intermediates (Delest et al., 2008).
3. Synthesis of Imidazole Derivatives
Imidazole derivatives, including those derived from 2-iodo-1-methyl-1H-imidazole, have been synthesized using hypervalent iodine reagents. These derivatives are significant due to their presence in a variety of natural products like vitamin B12 and histidine derivatives (Zhang & Chen, 2001).
4. Corrosion Inhibition in Copper
Imidazole and its derivatives have been evaluated as corrosion inhibitors in copper, particularly in NaCl solutions. This is important in materials science and engineering for extending the life and maintaining the integrity of copper materials (Kovačević, Milošev, & Kokalj, 2017).
5. In the Development of Ionic Liquid Crystals
A solvent-free method for the N-arylation of imidazole by specific iodobenzene using a particular catalyst has been reported. This has applications in the synthesis of mesomorphic imidazole derivatives, important in the field of material science for creating liquid crystals (Fouchet et al., 2009).
6. Synthesis of Novel Mercury(II)-Iodo Complexes
Research has demonstrated the synthesis of novel mercury(II)-iodo complexes using 1-methyl-2-(phenylazo)imidazole. Such complexes have potential applications in photochromism and materials science (Sarker et al., 2007).
7. In Corrosion Inhibition for Carbon Steel
Certain imidazole derivatives have been investigated as corrosion inhibitors for carbon steel in acidic environments. This is significant in industrial applications where corrosion resistance is crucial (Zhang et al., 2015).
8. In Energetic Materials
Bicyclic azoles, including derivatives of imidazole, have been synthesized and investigated for their application in energetic materials. Their high densities and stability make them suitable for use in various high-energy applications (Gao, Ye, Twamley, & Shreeve, 2006).
Safety And Hazards
“2-iodo-1-methyl-1H-imidazole” is classified as a skin irritant (Category 2), causes serious eye damage (Category 1), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and rinsing cautiously with water in case of contact with eyes .
Future Directions
Imidazole compounds, including “2-iodo-1-methyl-1H-imidazole”, continue to be a focus of research due to their wide range of chemical and biological properties . Future research may focus on developing new synthesis methods, exploring additional chemical reactions, and investigating potential applications in various fields .
properties
IUPAC Name |
2-iodo-1-methylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2/c1-7-3-2-6-4(7)5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRACZNEJSCZML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319572 | |
Record name | 2-iodo-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90319572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-1-methyl-1H-imidazole | |
CAS RN |
37067-95-1 | |
Record name | 37067-95-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-iodo-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90319572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-1-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.